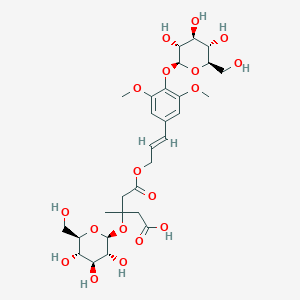

3,5-Di-O-galloyl-4-O-digalloylquinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

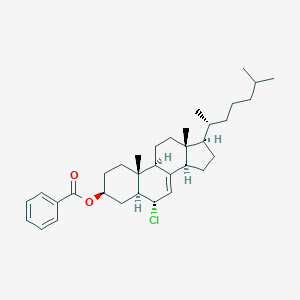

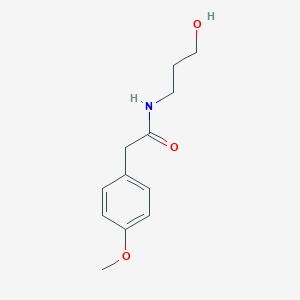

4-O-Digalloyl-3, 5-di-O-galloylquinic acid, also known as 3, 5, 4, 4-tetragqa or 3, 5-g-4-digqa, belongs to the class of organic compounds known as depsides and depsidones. These are polycyclic compounds that is either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone). 4-O-Digalloyl-3, 5-di-O-galloylquinic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-O-digalloyl-3, 5-di-O-galloylquinic acid is primarily located in the membrane (predicted from logP).

Aplicaciones Científicas De Investigación

Profiling and Characterization in Various Natural Sources

- Source Identification and Profiling: 3,5-Di-O-galloyl-4-O-digalloylquinic acid, along with other galloylquinic acids, has been profiled in green tea, tara tannin, and tannic acid. These studies have provided insights into the presence and structure of various galloylquinic acids in natural sources, contributing to a better understanding of their distribution and potential applications (Clifford, Stoupi, & Kuhnert, 2007).

Solid-Phase Extraction and Isolation Techniques

- Selective Extraction Methods: The compound has been a target in the development of selective solid-phase extraction methods, which are crucial for isolating specific compounds from complex mixtures in natural sources. This facilitates the study of such compounds in a more refined manner (Hussain et al., 2013).

Antioxidant Properties and Health Implications

- Antioxidant Activity: Investigations into the antioxidant properties of galloyl quinic derivatives, including this compound, have shown significant results. These compounds have displayed scavenging activities against various free radicals, indicating their potential as natural antioxidants in health and nutrition (Baratto et al., 2003).

Contributions to Medicinal Chemistry and Drug Discovery

- Potential in Drug Discovery: The presence of galloylquinic acids in various medicinal plants and their isolation for pharmacological studies underline the potential of these compounds, including this compound, in drug discovery and development (Bouchet, Levesque, & Pousset, 2000).

Impact on Cellular Processes and Disease Management

- Cellular Protection and Disease Management: Studies on related compounds like 3,5-dicaffeoylquinic acid have shown protective effects against cellular injuries and diseases, suggesting that similar compounds like this compound could have important roles in managing cellular stress and diseases (Zha et al., 2007).

Exploring Synthetic Pathways and Chemical Transformations

- Synthetic Techniques and Transformations: Research into the synthesis and transformation of compounds like this compound provides insights into the chemical pathways and reactions that these compounds undergo, which is vital for their application in various fields, including pharmacology and biochemistry (Raheem, Botting, Williamson, & Barron, 2011).

Propiedades

Número CAS |

123134-19-0 |

|---|---|

Fórmula molecular |

C35H28O22 |

Peso molecular |

800.6 g/mol |

Nombre IUPAC |

(3R,5R)-4-[3,5-dihydroxy-4-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy-1-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C35H28O22/c36-15-1-11(2-16(37)25(15)44)30(47)54-23-9-35(53,34(51)52)10-24(55-31(48)12-3-17(38)26(45)18(39)4-12)29(23)57-33(50)14-7-21(42)28(22(43)8-14)56-32(49)13-5-19(40)27(46)20(41)6-13/h1-8,23-24,29,36-46,53H,9-10H2,(H,51,52)/t23-,24-,29?,35?/m1/s1 |

Clave InChI |

IUPQNOUMMBZOED-JHZIIMIVSA-N |

SMILES isomérico |

C1[C@H](C([C@@H](CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

SMILES canónico |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

| 123134-19-0 | |

Sinónimos |

3,5,4,4-tetraGQA 3,5-di-O-galloyl-4-O-digalloylquinic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)

![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)

![5-[(2-hydroxyethyl)(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol](/img/structure/B220214.png)

![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)

![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)

![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)